
4-(3-ブロモ-4-メトキシフェニル)ピリジン
概要
説明
Synthesis Analysis
The synthesis of 4-(3-Bromo-4-methoxyphenyl)pyridine and related compounds typically involves condensation reactions, where key building blocks are combined under specific conditions to form the desired molecular structure. For example, the condensation of 1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one with malononitrile and sodium hydroxide leads to the formation of compounds with a central pyridine ring carrying various substituents (Al‐Refai et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using spectroscopic methods and X-ray crystallography. For instance, X-ray single crystal analysis confirms the molecular structure, revealing details about the arrangement of atoms and the geometry of the molecule. The study by Al‐Refai et al. (2016) illustrates the orthorhombic crystallization and the dihedral angles between planes of the pyridine ring and substituents, contributing to our understanding of the compound's structural characteristics.
Chemical Reactions and Properties
Chemical reactions involving 4-(3-Bromo-4-methoxyphenyl)pyridine are diverse, including its participation in cyclopalladated complex formation, which exhibits luminescence under UV irradiation and potential in catalytic reactions (Xu et al., 2014). These reactions highlight the compound's reactivity and its potential utility in synthetic chemistry and materials science.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a crucial role in determining the compound's applications. The crystal structure analysis provides insights into the stability and packing of the molecules, influencing the material's properties. For example, the study of crystal structure reveals the presence of intermolecular interactions, such as hydrogen bonding and π-π interactions, which can affect the compound's solubility and melting point (Dash et al., 2008).
Chemical Properties Analysis
The chemical properties of 4-(3-Bromo-4-methoxyphenyl)pyridine, including reactivity towards other compounds and stability under various conditions, are essential for its application in synthesis and material development. The compound's reactivity with thiols and its behavior in strong acids provide valuable information for designing synthetic pathways and understanding its behavior in chemical processes (Brown & Waring, 1977).
科学的研究の応用
ピラゾロ[3,4-b]ピリジンの合成
4-(3-ブロモ-4-メトキシフェニル)ピリジンは、ピラゾロ[3,4-b]ピリジンの合成に使用される可能性がある . これらは、2つの可能な互変異性体(1H-および2H-異性体)を示す複素環式化合物群である . これらは、今日までに5500件以上の参考文献(特許2400件を含む)で記述されている .
生物医学的用途
4-(3-ブロモ-4-メトキシフェニル)ピリジンから合成できる可能性のあるピラゾロ[3,4-b]ピリジンは、さまざまな生物医学的用途を持っている . これは、プリン塩基のアデニンとグアニンとの類似性が高いことに起因する .
実験指導におけるα-臭素化反応
カルボニル化合物のα-臭素化反応は、有機化学の分野における重要なトピックである . 4-(3-ブロモ-4-メトキシフェニル)ピリジンは、実験指導でこの反応を実証するために使用できる可能性がある .
4-クロロ-α-ブロモアセトフェノンの合成
4-(3-ブロモ-4-メトキシフェニル)ピリジンは、4-クロロ-α-ブロモアセトフェノンの合成に使用できる可能性がある . この化合物は、4-クロロアセトフェノンを基質とし、酢酸を溶媒として90℃で合成できる .
自己組織化とウルマン反応
Safety and Hazards
将来の方向性
The future directions for “4-(3-Bromo-4-methoxyphenyl)pyridine” and related compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
作用機序
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(3-Bromo-4-methoxyphenyl)pyridine
特性
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCCQFWHBVVRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594225 | |
| Record name | 4-(3-Bromo-4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191602-60-5 | |
| Record name | 4-(3-Bromo-4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

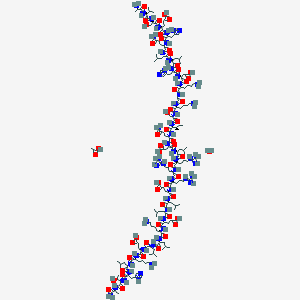
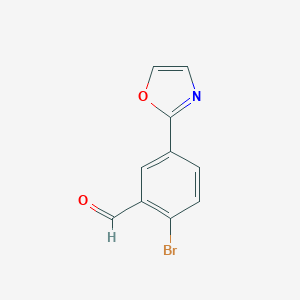
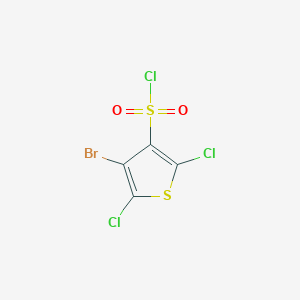


![4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione](/img/structure/B60655.png)
![Isoxazolo[4,3-B]pyridine-3-carbonitrile](/img/structure/B60656.png)

![N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B60667.png)
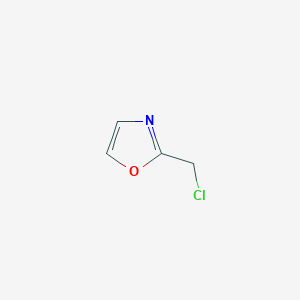
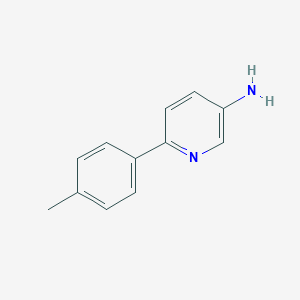
![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)

